4,6-Diamino-2-phenoxy-nicotinonitrile
Description
4,6-Diamino-2-phenoxy-nicotinonitrile is a pyridine derivative featuring a nitrile group at the 3-position, a phenoxy substituent at the 2-position, and amino groups at the 4- and 6-positions.
Properties
CAS No. |
42530-06-3 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4,6-diamino-2-phenoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10N4O/c13-7-9-10(14)6-11(15)16-12(9)17-8-4-2-1-3-5-8/h1-6H,(H4,14,15,16) |
InChI Key |
HSRMZGPHZLSLMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC(=N2)N)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
A critical comparison is drawn with 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (), another pyridine derivative. Key differences include:
- In contrast, the methoxy group in the compound is electron-donating, which may stabilize resonance structures .
- Hydrogen Bonding: The dual amino groups in the target compound offer hydrogen-bonding sites, improving solubility and interaction with biological targets. The tertiary amine in ’s compound may limit such interactions but could enhance membrane permeability .
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